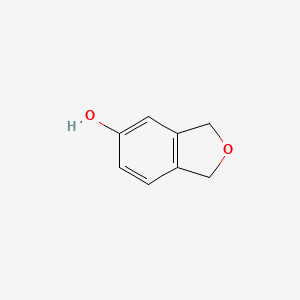

1,3-Dihydroisobenzofuran-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVUEHUKKCOJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308169 | |

| Record name | 1,3-Dihydro-5-isobenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68747-25-1 | |

| Record name | 1,3-Dihydro-5-isobenzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68747-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-isobenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dihydroisobenzofuran-5-ol

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,3-dihydroisobenzofuran-5-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the fundamental principles of its constituent functional groups—the 1,3-dihydroisobenzofuran core and the phenolic hydroxyl group—to construct a detailed chemical profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, physicochemical properties, reactivity, and potential applications. All theoretical and extrapolated data are clearly delineated from experimentally verified information on analogous compounds.

Introduction and Molecular Structure

1,3-Dihydroisobenzofuran, also known as phthalane, is a bicyclic ether that serves as the foundational structure for a variety of biologically active molecules. The introduction of a hydroxyl group at the 5-position of this scaffold to form 1,3-dihydroisobenzofuran-5-ol (also known as 5-hydroxyphthalane) imparts phenolic character, significantly influencing its chemical reactivity and potential biological interactions. The strategic placement of this hydroxyl group opens avenues for further functionalization, making it a valuable intermediate in the synthesis of more complex molecular architectures.

The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring. This arrangement results in a planar aromatic system coupled with a non-aromatic, flexible heterocyclic ring.

Physicochemical and Spectroscopic Properties

| Property | 1,3-Dihydroisobenzofuran-5-ol (Computed/Predicted) | 1,3-Dihydroisobenzofuran (Experimental/Database)[1] |

| Molecular Formula | C₈H₈O₂ | C₈H₈O |

| Molecular Weight | 136.15 g/mol | 120.15 g/mol |

| Appearance | Predicted to be a solid at room temperature | Clear yellow liquid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and sparingly soluble in water. | Soluble in many organic solvents. |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, similar to other phenols. | Not applicable |

Spectroscopic Profile (Predicted)

While specific spectra for 1,3-dihydroisobenzofuran-5-ol are not published, a predicted spectroscopic profile can be inferred based on its structure:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the dihydrofuran ring, and a characteristic signal for the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by the hydroxyl and the fused ring system. The two methylene groups on the dihydrofuran ring are chemically non-equivalent and are expected to appear as distinct singlets or complex multiplets.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms. The carbon atom attached to the hydroxyl group would be shifted downfield. Signals for the aromatic carbons and the two aliphatic carbons of the furan ring would also be present.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage and the phenol, as well as aromatic C-H and C=C stretching vibrations, are also expected.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 136. Fragmentation patterns would likely involve the loss of fragments from the dihydrofuran ring and potentially rearrangement of the phenolic portion.

Chemical Reactivity and Synthetic Pathways

The reactivity of 1,3-dihydroisobenzofuran-5-ol is governed by the interplay of its two key functional components: the phenolic ring and the dihydroisobenzofuran core.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group imparts typical phenolic reactivity:

-

Acidity and Salt Formation: As a phenol, it is weakly acidic and will react with strong bases to form a phenoxide salt. This phenoxide is a potent nucleophile.

-

Etherification: The hydroxyl group can be readily converted into an ether via Williamson ether synthesis or other etherification protocols.[2]

-

Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding ester.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[3] The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group.

Diagram: Key Reactions of the Phenolic Group

Caption: Reactivity of the phenolic hydroxyl group.

Synthesis of the 1,3-Dihydroisobenzofuran Core

The synthesis of the 1,3-dihydroisobenzofuran scaffold can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzyl derivatives. For instance, the synthesis of 1,3-dihydroisobenzofurans has been reported via the iodocyclization of 2-vinylbenzyl alcohols.[4] Another patented method describes the synthesis from o-alkynyl benzyl alcohol compounds using a palladium chloride catalyst.[5]

Diagram: Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of 1,3-dihydroisobenzofuran-5-ol.

Experimental Protocol: Representative Etherification

The following is a representative, theoretical protocol for the etherification of 1,3-dihydroisobenzofuran-5-ol, based on standard procedures for phenols.

Objective: To synthesize 5-methoxy-1,3-dihydroisobenzofuran.

Materials:

-

1,3-Dihydroisobenzofuran-5-ol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dihydroisobenzofuran-5-ol (1 equivalent) in anhydrous DMF.

-

Add sodium hydroxide (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-1,3-dihydroisobenzofuran.

Self-Validation: The success of the synthesis can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the product with the expected data for 5-methoxy-1,3-dihydroisobenzofuran. The disappearance of the phenolic OH peak in the ¹H NMR and IR spectra and the appearance of a methoxy signal in the ¹H NMR spectrum would be key indicators of a successful reaction.

Applications in Drug Development and Research

The 1,3-dihydroisobenzofuran scaffold is present in a number of natural products and synthetic compounds with demonstrated biological activity. The phenolic hydroxyl group in 1,3-dihydroisobenzofuran-5-ol provides a handle for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The antioxidant potential of the phenolic moiety, combined with the structural features of the dihydroisobenzofuran ring, makes this class of compounds interesting for investigation in areas such as neurodegenerative diseases and inflammatory conditions.

Conclusion

1,3-Dihydroisobenzofuran-5-ol is a molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While specific, comprehensive experimental data on this compound is not widely published, its chemical properties can be reliably predicted based on the well-established reactivity of its constituent functional groups. The phenolic hydroxyl group offers a versatile site for modification, allowing for the creation of a wide array of derivatives. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and materials science.

References

-

PubChem. 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Dihydroisobenzofuran-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. [Link]

-

Kobayashi, K., Shik, K. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3, 2008. [Link]

- Google Patents. A kind of synthetic method of 1,3-dihydroisobenzofuran compounds. CN107954960B.

-

Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry, 14(6), 1626-1634. [Link]

-

ChemDrAgon. (2020, May 10). OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols [Video]. YouTube. [Link] - Note: A generic placeholder as the original link was not a deep link. The content describes the principles of phenol reactivity.

Sources

- 1. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 1,3-Dihydroisobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,3-dihydroisobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry. Its presence in a diverse array of natural products and synthetically accessible derivatives has drawn significant attention from the scientific community. These compounds exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.[1][2] This technical guide provides an in-depth exploration of the core biological activities of 1,3-dihydroisobenzofuran derivatives, offering field-proven insights into their mechanisms of action, quantitative data for comparative analysis, and detailed experimental protocols to empower researchers and drug development professionals in their quest for next-generation therapies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant body of research has been dedicated to elucidating the anticancer potential of 1,3-dihydroisobenzofuran derivatives. These compounds have demonstrated potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interference with critical cellular machinery.

Mechanism of Action: Inducing Apoptosis and Arresting Cell Division

The anticancer efficacy of many 1,3-dihydroisobenzofuran derivatives stems from their ability to trigger apoptosis in cancer cells. This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the activation of caspase cascades, particularly the executioner caspase-3, which orchestrates the dismantling of the cell.[5]

Furthermore, several derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase. This disruption of the normal cell division process prevents the proliferation of cancer cells. A key mechanism underlying this effect is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of various isobenzofuranone derivatives, which share the core structure of 1,3-dihydroisobenzofurans, have been quantified using IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Isobenzofuranone-based imidazo[2,1-b][2][6][7]thiadiazole derivative 3c | MCF-7 (Breast Cancer) | 35.81[8] |

| Cisplatin (Control) | MCF-7 (Breast Cancer) | >35.81[8] |

| Benzofuran-substituted chalcone derivative 2 | MCF-7 (Breast Cancer) | 9.37[9] |

| Benzofuran-substituted chalcone derivative 4 | MCF-7 (Breast Cancer) | 2.71[9] |

| Benzofuran-substituted chalcone derivative 2 | MDA-MB-231 (Breast Cancer) | 5.36[9] |

| Benzofuran-substituted chalcone derivative 4 | MDA-MB-231 (Breast Cancer) | 2.12[9] |

| Benzofuran-substituted chalcone derivative 2 | A549 (Lung Cancer) | 3.23[9] |

| Benzofuran-substituted chalcone derivative 4 | A549 (Lung Cancer) | 2.21[9] |

| Benzofuran-substituted chalcone derivative 2 | H1299 (Lung Cancer) | 6.07[9] |

| Benzofuran-substituted chalcone derivative 4 | H1299 (Lung Cancer) | 2.92[9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Objective: To determine the cytotoxic effect of 1,3-dihydroisobenzofuran derivatives on cancer cell lines.

Materials:

-

1,3-Dihydroisobenzofuran derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3-dihydroisobenzofuran derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 24 to 72 hours in a humidified atmosphere with 5% CO2 at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

Certain 1,3-dihydroisobenzofuran derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[7][10] This highlights their potential as a scaffold for the development of novel antimicrobial agents to address the growing challenge of antimicrobial resistance.

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms by which these derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. Further research is needed to fully elucidate the molecular targets and pathways involved.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound/Derivative | Microorganism | MIC (mg/L) |

| N-(3-phthalidyl) amines (B1-B4) | E. coli, S. aureus, C. albicans | Good activity at 5 mg/L[7] |

| Sulphonyl derivatives (6b, 6d, 6e, 6f, 6g, 6h) | Various bacterial strains | Good to excellent activity[10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a 1,3-dihydroisobenzofuran derivative that inhibits the visible growth of a microorganism.

Materials:

-

1,3-Dihydroisobenzofuran derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 1,3-dihydroisobenzofuran derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: Combating Oxidative Stress

Several 1,3-dihydroisobenzofuran derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals and mitigating oxidative stress.[2][11] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action: Radical Scavenging and Hydrogen Atom Donation

The antioxidant activity of these compounds is largely attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence and position of hydroxyl groups on the aromatic ring are critical for this activity. The resulting radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of 1,3-dihydroisobenzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as EC50 values (the concentration required to scavenge 50% of the DPPH radicals).

| Compound/Derivative | EC50 (µM) |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | 10[2] |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | 7[2] |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | 22[2] |

| 4,5,6-trihydroxy-7-methylphthalide (4) | 5[2] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of 1,3-dihydroisobenzofuran derivatives.

Materials:

-

1,3-Dihydroisobenzofuran derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the 1,3-dihydroisobenzofuran derivatives in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compounds at different concentrations. Include a control with methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value for each compound.

Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders

Emerging evidence suggests that 1,3-dihydroisobenzofuran derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases and ischemic stroke.[12][13][14]

Mechanism of Action: Modulating Ion Channels and Combating Oxidative Damage

One of the key mechanisms underlying the neuroprotective effects of these compounds is the inhibition of the TWIK-related potassium channel-1 (TREK-1).[12] TREK-1 is involved in regulating neuronal excitability and apoptosis, and its inhibition has been shown to be a viable strategy for preventing neuronal cell death in ischemic conditions.[12]

Additionally, the antioxidant properties of these derivatives play a crucial role in their neuroprotective capacity. By reducing reactive oxygen species (ROS) and lipid peroxidation in neuronal cells, they help to mitigate the oxidative damage that is a hallmark of many neurodegenerative conditions.[13] Some derivatives have also been shown to upregulate the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[6]

Quantitative Data: Neuroprotective Activity

The neuroprotective efficacy of these compounds is often assessed in in vitro models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic stroke.

| Compound/Derivative | Assay | Result |

| Cpd8l (Isobenzofuran-1(3H)-one derivative) | TREK-1 Inhibition | IC50 = 0.81 µM[12] |

| Cpd8l (Isobenzofuran-1(3H)-one derivative) | OGD/R-induced cortical neuronal injury | Remarkably reduced neuron death[12] |

| Isobenzofuran-1(3H)-one derivative (compound 1) | Diquat-induced oxidative damage in hippocampal neurons | Reduced intracellular ROS and lipid peroxidation[13] |

Experimental Protocol: In Vitro Neuroprotection Assay (OGD/R Model)

Objective: To evaluate the neuroprotective effect of 1,3-dihydroisobenzofuran derivatives against ischemia-like injury in cultured neurons.

Materials:

-

1,3-Dihydroisobenzofuran derivatives

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Glucose-free DMEM

-

Hypoxic chamber (1% O2, 5% CO2, 94% N2)

-

Cell viability assay reagents (e.g., LDH assay kit)

Procedure:

-

Cell Culture: Culture neurons in appropriate medium until they reach the desired confluency.

-

Pre-treatment: Treat the cells with various concentrations of the 1,3-dihydroisobenzofuran derivatives for a specified period (e.g., 2 hours) before inducing OGD.

-

Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber for a duration sufficient to induce cell death in control wells (e.g., 4-6 hours).

-

Reperfusion: After the OGD period, replace the medium with normal, glucose-containing culture medium and return the cells to a normoxic incubator for 24 hours.

-

Assessment of Cell Viability: Measure cell death using a lactate dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the vehicle-treated OGD group.

Conclusion: A Promising Scaffold for Future Drug Discovery

The 1,3-dihydroisobenzofuran scaffold represents a versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, antioxidant, and neuroprotective effects, underscore its potential to address a wide range of unmet medical needs. The insights into their mechanisms of action, coupled with robust experimental protocols, provide a solid foundation for further research and development in this exciting field. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the rational design of even more potent and selective 1,3-dihydroisobenzofuran-based drugs that will shape the future of medicine.

References

-

In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Retrieved from [Link]

-

Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. (n.d.). ResearchGate. Retrieved from [Link]

-

A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). IJARCS. Retrieved from [Link]

-

Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). PubMed. Retrieved from [Link]

-

Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats. (2025). PubMed. Retrieved from [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ScienceDirect. Retrieved from [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC. Retrieved from [Link]

-

(PDF) Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. (2023). ResearchGate. Retrieved from [Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]

-

In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][2][6][7]thiadiazoles. (2024). NIH. Retrieved from [Link]

-

(PDF) Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). MDPI. Retrieved from [Link]

-

Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. (2025). PMC. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). MDPI. Retrieved from [Link]

-

'Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021). BUE Scholar. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved from [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 6. mdpi.com [mdpi.com]

- 7. imjst.org [imjst.org]

- 8. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,3-Dihydroisobenzofuran-5-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. The 1,3-dihydroisobenzofuran nucleus, a bicyclic ether, represents one such privileged structure, appearing in a range of biologically active natural products and synthetic compounds. This technical guide delves into the specific and critical role of a key derivative, 1,3-Dihydroisobenzofuran-5-ol , as a strategic intermediate in the synthesis of complex pharmaceutical agents. While the broader class of dihydroisobenzofurans exhibits a wide array of biological activities, the primary significance of the 5-hydroxy substituted variant lies in its utility as a versatile building block, most notably in the synthesis of the widely prescribed antidepressant, citalopram.

Core Chemical Attributes and Synthetic Considerations

1,3-Dihydroisobenzofuran-5-ol, with the chemical formula C₈H₈O₂, possesses a unique combination of structural features that render it a valuable asset in multi-step organic synthesis. The phenolic hydroxyl group at the 5-position provides a reactive handle for a variety of chemical transformations, including etherification, esterification, and conversion to a triflate for cross-coupling reactions. The dihydroisobenzofuran ring system itself is relatively stable, allowing for selective manipulation of the aromatic ring.

The synthesis of 1,3-dihydroisobenzofuran-5-ol has been a subject of interest for organic chemists, with various synthetic routes developed to access this key intermediate.[1] A common strategy involves the reduction of the corresponding phthalide (isobenzofuran-1(3H)-one).

Illustrative Synthetic Pathway: From Phthalide to 1,3-Dihydroisobenzofuran-5-ol

Caption: A generalized synthetic scheme for the preparation of 1,3-Dihydroisobenzofuran-5-ol.

The Central Role of 1,3-Dihydroisobenzofuran-5-ol in the Synthesis of Citalopram

The most prominent and well-documented application of 1,3-Dihydroisobenzofuran-5-ol in medicinal chemistry is its role as a key precursor in the industrial synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and anxiety disorders.[2][3][4][5][6]

The synthesis of citalopram from 5-hydroxyphthalide, which is derived from 1,3-dihydroisobenzofuran-5-ol, involves a multi-step sequence that highlights the strategic importance of this intermediate.[2] The phenolic hydroxyl group is typically converted to a more versatile functional group, such as a triflate or a halide, to enable the introduction of the crucial cyano group at the 5-position.

Experimental Protocol: Conversion of 5-Hydroxyphthalide to a Key Citalopram Intermediate

Objective: To outline a representative procedure for the conversion of 5-hydroxyphthalide to a key intermediate in the synthesis of citalopram. This protocol is illustrative and based on established chemical transformations.

Materials:

-

5-Hydroxyphthalide

-

Triflic anhydride (Tf₂O) or a suitable halogenating agent (e.g., POBr₃)

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM) or another appropriate aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-hydroxyphthalide and anhydrous DCM under an inert atmosphere.

-

Basification: The solution is cooled to 0 °C in an ice bath, and pyridine is added dropwise.

-

Activation of the Hydroxyl Group: A solution of triflic anhydride in anhydrous DCM is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, the corresponding 5-triflyloxyphthalide, is purified by column chromatography on silica gel.

This activated intermediate is then carried forward in the synthesis of citalopram, where the triflate group is displaced by a cyanide nucleophile, typically using a palladium-catalyzed cyanation reaction.[2]

Logical Workflow for Citalopram Synthesis from 1,3-Dihydroisobenzofuran-5-ol

Caption: A simplified workflow illustrating the key transformations in the synthesis of Citalopram starting from 1,3-Dihydroisobenzofuran-5-ol.

Broader Context: Biological Activities of the 1,3-Dihydroisobenzofuran Scaffold

While 1,3-Dihydroisobenzofuran-5-ol is primarily valued as a synthetic intermediate, the broader family of 1,3-dihydroisobenzofurans has been reported to possess a range of biological activities.[7] This provides a compelling rationale for the derivatization of 1,3-Dihydroisobenzofuran-5-ol to generate libraries of novel compounds for biological screening. The phenolic hydroxyl group serves as an ideal starting point for creating a diverse set of analogs with modified polarity, hydrogen bonding capabilities, and steric profiles.

Table 1: Reported Biological Activities of Dihydroisobenzofuran Derivatives

| Biological Activity | Reference Compound/Class | Key Structural Features |

| Antifungal | (+)-Conocarpan | Dihydroisobenzofuran lignan |

| Antimalarial | (+)-Decursivine | Alkaloid with a dihydroisobenzofuran moiety |

| Anticancer | Various synthetic derivatives | Often with substitutions on the aromatic ring |

| Antioxidant | Phenolic dihydroisobenzofurans | Presence of a phenolic hydroxyl group |

Future Perspectives and Conclusion

The role of 1,3-Dihydroisobenzofuran-5-ol in medicinal chemistry is firmly established through its application in the synthesis of the blockbuster drug citalopram. Its value as a key intermediate underscores the importance of developing efficient and scalable synthetic routes to this molecule. Beyond its use in established drug syntheses, the inherent reactivity of the phenolic hydroxyl group, coupled with the privileged nature of the dihydroisobenzofuran scaffold, presents significant opportunities for future drug discovery efforts. The strategic derivatization of 1,3-Dihydroisobenzofuran-5-ol to explore new chemical space and identify novel bioactive compounds remains a promising avenue for medicinal chemists. This technical guide highlights the critical, albeit often behind-the-scenes, role of this versatile building block in the creation of life-changing medicines.

References

-

Kaur, N., Devi, M., Verma, Y., & Jangid, N. K. (n.d.). Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. In Applications of metal and non-metal catalysts for the synthesis of oxygen containing five-membered polyheterocylces: a mini review. ResearchGate. [Link]

-

Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599. [Link]

- F. Hoffmann-La Roche AG. (2005). Benzofuran derivatives, process for their preparation and intermediates thereof.

-

Al-Majdhoub, Z. O., & Al-Amiery, A. A. (2022). Bioactive Compounds from Natural Sources II. Molecules, 27(15), 4993. [Link]

- Hunan First Normal University. (2021). A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.

-

Li, Y., et al. (2020). Stereoselective Synthesis of 4,5-Dihydroisoxazole Derivatives from 1,1-Dicyanocyclopropanes and Hydroxylamine Hydrochloride. Molecules, 25(1), 196. [Link]

-

Hammond, M. L., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 32(5), 1006–1020. [Link]

-

(n.d.). Some representative 1,3-dihydroisobenzofuran derivatives showing biologically activities. ResearchGate. [Link]

-

Salehi, B., et al. (2022). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules, 27(23), 8258. [Link]

-

Wang, Y., et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development, 27(10), 1836–1843. [Link]

-

Zhang, L., et al. (2022). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 27(18), 6049. [Link]

- International Flavors & Fragrances Inc. (2015). 3-methyl-benzofuran-5-ol and its use in perfume compositions.

-

Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1805. [Link]

-

Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26036-26051. [Link]

- H. Lundbeck A/S. (2004). METHOD FOR THE PREPARATION OF CITALOPRAM.

- Cipla Limited. (2004).

- Shanghai Aobo Pharm-Tech Co., Ltd. (2020). Synthesis method of citalopram intermediate.

-

Vamanu, E. (Ed.). (2022). Bioactive Compounds from Natural Products. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US6812355B2 - Process for the manufacture of citalopram hydrobromide from 5-bromophthalide - Google Patents [patents.google.com]

- 6. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Physicochemical Characteristics of 1,3-Dihydroisobenzofuran-5-ol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1,3-dihydroisobenzofuran-5-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific analog, this document synthesizes information from the core 1,3-dihydroisobenzofuran scaffold with established principles of physical organic chemistry to present a robust profile. The guide covers the compound's chemical identity, predicted and extrapolated physicochemical characteristics such as acidity (pKa), lipophilicity (logP), and solubility, and their implications for drug development. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring scientific integrity and providing a practical framework for researchers. This document is intended to serve as a foundational resource for scientists investigating the potential of 1,3-dihydroisobenzofuran derivatives as therapeutic agents.

Introduction: The Scientific Imperative

The 1,3-dihydroisobenzofuran scaffold is a structural motif present in various biologically active molecules and natural products.[1] Its unique constrained ether linkage and aromatic character make it a valuable building block in the design of novel therapeutic agents. The introduction of a hydroxyl group at the 5-position, yielding 1,3-dihydroisobenzofuran-5-ol, significantly alters the electronic and steric properties of the parent molecule, introducing a phenolic moiety that can engage in crucial hydrogen bonding interactions with biological targets and influence metabolic pathways.

Understanding the fundamental physicochemical properties of a drug candidate is a cornerstone of modern drug discovery, directly impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Properties such as solubility, lipophilicity, and ionization state govern a molecule's ability to traverse biological membranes, interact with target proteins, and avoid off-target effects. This guide provides an in-depth examination of these key characteristics for 1,3-dihydroisobenzofuran-5-ol, offering both predicted values and the experimental methodologies required for their validation.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all physicochemical analysis is built. 1,3-Dihydroisobenzofuran-5-ol, also known as 5-hydroxyphthalan, consists of a bicyclic structure where a furan ring is fused to a benzene ring, with a hydroxyl group substituted on the aromatic ring.

While a specific CAS Number for 1,3-dihydroisobenzofuran-5-ol is not readily found in major chemical databases, its existence is noted in synthetic chemistry literature.[3] For clarity, the CAS Number for the parent scaffold, 1,3-dihydroisobenzofuran, is 496-14-0.[4]

Table 1: Chemical Identity of 1,3-Dihydroisobenzofuran-5-ol

| Identifier | Value | Source |

| IUPAC Name | 1,3-Dihydroisobenzofuran-5-ol | IUPAC Nomenclature |

| Synonyms | 5-Hydroxyphthalan | Common Chemical Names |

| CAS Number | Not Available | - |

| Molecular Formula | C₈H₈O₂ | Calculated |

| Molecular Weight | 136.15 g/mol | Calculated |

| Canonical SMILES | C1C(OC2=CC=C(O)C=C12) | Structure-based |

Diagram 1: Chemical Structure of 1,3-Dihydroisobenzofuran-5-ol

Caption: 2D structure of 1,3-dihydroisobenzofuran-5-ol.

Core Physicochemical Properties: A Predictive Analysis

The following section details the key physicochemical properties of 1,3-dihydroisobenzofuran-5-ol. Where experimental data is unavailable, scientifically grounded predictions are provided based on the molecule's structure and data from analogous compounds.

Acidity (pKa)

The phenolic hydroxyl group is the primary acidic center in the molecule. Its pKa value is critical as it determines the ionization state of the molecule at physiological pH (approx. 7.4), which in turn profoundly affects solubility, permeability, and target binding.

-

Expertise & Experience: The pKa of phenol in water is approximately 9.95. The electron-donating nature of the alkyl ether fused to the ring would be expected to slightly increase the pKa (making it less acidic) compared to phenol. Therefore, a predicted pKa in the range of 10.0 - 10.5 is a reasonable starting point for experimental verification. Computational methods, specifically those employing density functional theory (DFT) with a polarizable continuum model (PCM), have shown high accuracy in predicting pKa values for phenolic compounds.[5]

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADMET properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

Expertise & Experience: The parent compound, 1,3-dihydroisobenzofuran, has a reported LogP of 1.76.[5] The addition of a hydroxyl group significantly increases polarity and hydrogen bonding capacity, which will decrease the LogP value. A reasonable estimated LogP for 1,3-dihydroisobenzofuran-5-ol would be in the range of 1.0 - 1.5 . Since the molecule is acidic, its distribution coefficient (LogD) will be pH-dependent. At physiological pH, a small fraction of the molecule will be ionized, leading to a slightly lower LogD than its LogP.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development.

-

Expertise & Experience: The presence of the polar hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, is expected to confer a moderate degree of aqueous solubility, especially when compared to the parent phthalan scaffold. However, the overall molecule remains largely hydrophobic. The solubility will be lowest at acidic pH and will increase significantly as the pH approaches and surpasses the pKa of the phenolic hydroxyl group due to the formation of the more soluble phenolate salt.

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value / State | Rationale / Notes |

| Physical State | Solid | The presence of a polar hydroxyl group allows for hydrogen bonding, likely leading to a higher melting point than the parent liquid phthalan. |

| Melting Point (°C) | Not Available | Expected to be significantly higher than the parent compound. |

| Boiling Point (°C) | Not Available | Expected to be significantly higher than the parent compound. |

| pKa | 10.0 - 10.5 | Based on the pKa of phenol, with consideration of the electron-donating effect of the fused ether ring. |

| LogP | 1.0 - 1.5 | Estimated based on the LogP of the parent phthalan scaffold and the hydrophilic contribution of a hydroxyl group. |

| Aqueous Solubility | Poor to Moderate | Expected to be low in acidic and neutral pH, but will increase at pH > 10. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following section provides detailed, self-validating protocols for determining the key physicochemical properties of 1,3-dihydroisobenzofuran-5-ol.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 1,3-dihydroisobenzofuran-5-ol to a series of glass vials containing aqueous buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, and 10.0). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Diagram 2: Workflow for Shake-Flask Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility assay.

Determination of Lipophilicity (LogP)

The LogP can be determined by measuring the distribution of the compound between n-octanol and water.

Methodology:

-

Preparation: Prepare a stock solution of 1,3-dihydroisobenzofuran-5-ol in n-octanol.

-

Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of water (or a buffer at a pH well below the pKa, e.g., pH 5, to ensure the compound is in its neutral form) in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period to facilitate partitioning between the two phases, and then allow the layers to separate completely. Centrifugation can aid in a clean separation.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Implications for Drug Development

The physicochemical profile of 1,3-dihydroisobenzofuran-5-ol has significant implications for its potential as a drug candidate.

-

Absorption: The predicted LogP value of 1.0 - 1.5 is within the range generally considered favorable for oral absorption via passive diffusion. However, its moderate solubility could be a limiting factor.

-

Distribution: A moderate LogP suggests that the compound is likely to distribute into tissues but may not excessively accumulate in fatty tissues, which can be a concern for compounds with very high lipophilicity.

-

Target Engagement: The phenolic hydroxyl group is a key feature for target interaction. It can act as a hydrogen bond donor and acceptor, which is often crucial for high-affinity binding to protein targets.

-

Metabolism: Phenolic moieties are susceptible to Phase II metabolism, particularly glucuronidation. This could represent a primary route of clearance for the compound, which would need to be investigated in metabolic stability assays.

-

Formulation: The pH-dependent solubility offers opportunities for formulation strategies. For example, forming a salt at high pH could be a viable approach to develop an intravenous formulation.

Conclusion

1,3-Dihydroisobenzofuran-5-ol presents a physicochemical profile that warrants further investigation in a drug discovery context. Its predicted moderate lipophilicity and the presence of a key hydrogen-bonding phenolic group are promising features. However, the anticipated moderate and pH-dependent aqueous solubility, along with potential metabolic liabilities associated with the phenol group, are critical aspects that must be empirically determined and addressed. The experimental protocols outlined in this guide provide a clear and robust pathway for obtaining the necessary data to build a comprehensive understanding of this molecule and to guide the design of future analogs with optimized drug-like properties.

References

-

PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 1,3-DIHYDROISOBENZOFURAN-1-OL | CAS#:59868-79-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. Retrieved from [Link]

- Suhail, F. S. A. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences, 4(2).

- Shayan, M., et al. (2022). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.

-

PubChem. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

- Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 559.

-

Pharmaffiliates. (n.d.). 1-(3-(Dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.

- ResearchGate. (2021). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties.

-

LookChem. (n.d.). Cas 59868-79-0,1,3-Dihydroisobenzofuran-1β-ol. Retrieved from [Link]

- Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025).

-

SIELC Technologies. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxypentanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

- Le, T. H., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Science and Technology.

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1,3-Dihydroisobenzofuran-5-ol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3-Dihydroisobenzofuran-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic compound. We understand that navigating synthetic pathways can present unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the causality behind our recommendations, empowering you to make informed decisions in the laboratory.

Overview of the Primary Synthetic Route

The most common and direct route to 1,3-Dihydroisobenzofuran-5-ol is the reduction of its corresponding lactone, 5-hydroxyphthalide. A phthalide is a bicyclic chemical compound that consists of a benzene ring fused to a lactone ring.[1] The success of this synthesis hinges on the selective reduction of the carbonyl group within the lactone without causing the cleavage of the ether linkage or other unwanted side reactions.

The choice of reducing agent is the most critical parameter influencing the reaction's outcome. Strong, unselective reducing agents can lead to over-reduction and ring-opening, while overly mild agents may result in low conversion rates.

Caption: General synthetic pathway for 1,3-Dihydroisobenzofuran-5-ol.

Troubleshooting Guide & Optimization Strategies

This section addresses common problems encountered during the synthesis. Each question represents a real-world challenge, followed by a detailed explanation and actionable solutions.

Q1: My reaction has stalled, and I'm seeing a low conversion of the 5-hydroxyphthalide starting material. What's causing this?

A1: Low conversion is typically traced back to three primary factors: reagent activity, reaction conditions, or stoichiometry.

-

Reagent Inactivity: Hydride-based reducing agents (e.g., Borane-THF complex, DIBAL-H) are extremely sensitive to moisture. The use of a non-anhydrous solvent or exposure of the reagent to atmospheric moisture will quench it, rendering it ineffective.

-

Solution: Always use freshly distilled, anhydrous solvents (like THF) under an inert atmosphere (Nitrogen or Argon). Ensure your glassware is rigorously dried. It is also advisable to titrate the reducing agent before use to confirm its molarity.

-

-

Sub-optimal Temperature: The reduction of lactones is temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow.

-

Solution: While initial addition of the reducing agent is often done at 0°C or lower to control exotherms, the reaction may need to be gently warmed to room temperature or even refluxed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

-

-

Phenolic Interference: The free hydroxyl group on your starting material is acidic and will react with the hydride reagent, consuming at least one equivalent. If this is not accounted for, you will have an insufficient amount of reagent to perform the desired lactone reduction.

-

Solution: Increase the stoichiometry of the reducing agent. A minimum of 2.0-2.5 equivalents is recommended to account for both the deprotonation of the phenol and the reduction of the carbonyl.

-

Q2: My crude product analysis (NMR/LC-MS) shows a significant amount of an undesired side product, 4-(hydroxymethyl)benzene-1,3-diol. How can I prevent this?

A2: The formation of this diol is a classic sign of over-reduction. This occurs when the furan ring's ether bond is cleaved after the initial carbonyl reduction. This is highly dependent on the choice and handling of the reducing agent.

-

Cause: Highly reactive reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), are aggressive enough to readily open the cyclic ether. Even with milder reagents like Borane (BH₃), prolonged reaction times or elevated temperatures can promote this side reaction.

-

Prevention Strategy 1 (Milder Reagents): Avoid using LiAlH₄. Borane-THF complex (BH₃·THF) or Diisobutylaluminium hydride (DIBAL-H) at low temperatures are known to be more selective for the reduction of lactones to cyclic ethers.

-

Prevention Strategy 2 (Controlled Conditions): When using BH₃·THF, perform the addition at 0°C and then allow the reaction to slowly warm to room temperature. Do not apply excessive heat unless TLC analysis shows a stalled reaction with no side product formation. For DIBAL-H, the reaction is typically run at very low temperatures (e.g., -78°C) to prevent over-reduction.

-

Prevention Strategy 3 (Protecting Group): An excellent, albeit longer, route is to protect the phenolic hydroxyl group before the reduction step. Converting the phenol to a benzyl (Bn) or silyl (e.g., TBDMS) ether prevents it from reacting with the hydride and can improve solubility and chromatographic behavior. The protecting group is then removed in a final step after the lactone has been successfully reduced. This multi-step process often provides a much cleaner product and a higher overall yield.[2]

Caption: Decision tree for troubleshooting common synthesis issues.

Q3: I'm struggling with the purification of the final product. Column chromatography gives poor separation and streaky bands. What is the best practice?

A3: The phenolic hydroxyl group in 1,3-Dihydroisobenzofuran-5-ol makes it quite polar and capable of strong interactions with silica gel, which is acidic. This often leads to "streaking" or tailing on TLC plates and poor separation during column chromatography.

-

Technique 1 (Modified Eluent): Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to your eluent system (e.g., Ethyl Acetate/Hexanes). The modifier protonates the silica surface and competes for hydrogen bonding sites, resulting in sharper bands and better separation.

-

Technique 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase. Neutral alumina can sometimes provide better results for polar, acid-sensitive compounds. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is an excellent option for purifying polar compounds.[3]

-

Technique 3 (Purification Post-Protection): As mentioned in A2, if you use a protecting group strategy, the protected intermediate will be much less polar and will behave ideally during standard silica gel chromatography. This is often the most robust method for achieving high purity.

Recommended Protocol and Data

While several methods exist, reduction with Borane-Tetrahydrofuran complex (BH₃·THF) offers a reliable balance between reactivity and selectivity for this transformation.

Detailed Experimental Protocol: Reduction of 5-Hydroxyphthalide with BH₃·THF

-

Preparation: Under an inert atmosphere (N₂), add 5-hydroxyphthalide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF, ~0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add a 1.0 M solution of BH₃·THF in THF (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting material.

-

Quenching: Once the starting material is consumed, cool the reaction back to 0°C and very carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of Hexanes and Ethyl Acetate (consider adding 0.5% acetic acid to the eluent).

Data Summary: Comparison of Reducing Agents

| Reducing Agent | Stoichiometry (eq.) | Typical Solvent | Temperature | Yield Range | Key Considerations & Trustworthiness |

| BH₃·THF | 2.0 - 2.5 | THF | 0°C to RT | 75-90% | Recommended Method. Good selectivity, but moisture-sensitive. Stoichiometry must account for the acidic phenol. |

| DIBAL-H | 2.5 - 3.0 | THF, Toluene | -78°C to RT | 70-85% | Good selectivity at low temperatures. Can be prone to over-reduction if warmed too quickly. Requires careful temperature control. |

| LiAlH₄ | 1.5 - 2.0 | THF, Diethyl Ether | 0°C to RT | 20-50% | Not Recommended. Highly reactive and difficult to control. Prone to significant over-reduction, leading to ring-opened diol as the major product.[4] |

| NaBH₄ | > 5.0 | THF/MeOH | Reflux | < 20% | Generally too mild for lactone reduction under standard conditions. Requires harsh conditions or special activators, leading to low yields and side reactions. |

Frequently Asked Questions (FAQs)

-

Q: Are there alternative synthetic routes to 1,3-dihydroisobenzofurans that don't start from a phthalide?

-

A: Yes, other methods have been developed, though they may not be as direct for this specific substituted pattern. These include palladium-catalyzed cyclization of o-alkynyl benzyl alcohol compounds or iodine-mediated cyclization of 2-vinylbenzyl alcohols.[5][6] These routes are valuable for creating diverse derivatives but may require more complex starting materials for the synthesis of the 5-hydroxy variant.

-

-

Q: What is the stability of the final product, and how should it be stored?

-

A: 1,3-Dihydroisobenzofuran-5-ol contains a phenol, which can be susceptible to air oxidation over time, potentially leading to coloration (e.g., turning pink or brown). For long-term storage, it is best to keep the solid product under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.

-

-

Q: What is the expected appearance of the final product?

-

A: Pure 1,3-Dihydroisobenzofuran-5-ol should be a white to off-white solid. Any significant coloration may indicate the presence of oxidized impurities.

-

References

-

Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 599. [Link]

-

Moitessier, C., Rifai, A., Danjou, P. E., & Cazier-Dennin, F. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: Toward the emergence of new building blocks. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 1,3-Dihydroisobenzofuran. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.

- Google Patents. (n.d.). US3407216A - Method for reducing phthalide content of phthalic anhydride.

-

ResearchGate. (n.d.). Protection of 4,5-dihydroisobenzofuran-5-ol (3). Retrieved from [Link]

-

Carrasco, M. (2014). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Molecules, 19(7), 9627-9698. [Link]

-

SIELC Technologies. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

-

Osborn, H. M. I., & Sweeney, J. B. (1997). The reduction of phthalimides with sodium borohydride. The Journal of Organic Chemistry, 62(15), 5081-5084. [Link]

Sources

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Support Center: Minimizing Product Degradation During the Workup of 1,3-Dihydroisobenzofuran-5-ol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dihydroisobenzofuran-5-ol. As a phenolic compound with a dihydroisobenzofuran core, this molecule is susceptible to degradation during standard workup procedures, leading to reduced yields and impure final products. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges and ensure the integrity of your product.

I. Understanding the Instability of 1,3-Dihydroisobenzofuran-5-ol

The key to successfully handling 1,3-Dihydroisobenzofuran-5-ol lies in understanding its chemical vulnerabilities. The primary degradation pathways are oxidation of the phenol group and potential acid or base-catalyzed reactions of the dihydroisobenzofuran ring system.

Oxidation: The electron-rich phenol ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or elevated temperatures. This process can lead to the formation of colored quinone-type byproducts, which are often difficult to remove.

Acid/Base Sensitivity: While detailed studies on the pH stability of the 1,3-dihydroisobenzofuran ring are limited, related structures can be sensitive to strong acidic or basic conditions.[1] Such conditions, sometimes employed during aqueous workups, can potentially lead to ring-opening or other rearrangements.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of 1,3-Dihydroisobenzofuran-5-ol, providing potential causes and actionable solutions.

| Problem | Potential Causes | Recommended Solutions |

| Product discoloration (e.g., pink, purple, brown) upon exposure to air. | Oxidation of the phenolic hydroxyl group to form colored quinone-type impurities. | • Work under an inert atmosphere: Handle the compound under nitrogen or argon to minimize contact with oxygen.[2][3] • Use degassed solvents: Solvents can contain dissolved oxygen. Degas all solvents used in the workup by sparging with an inert gas or by freeze-pump-thaw cycles. • Add an antioxidant: Consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture before workup or to the extraction solvents. |

| Low isolated yield after aqueous workup. | 1. Product degradation: Exposure to non-neutral pH during extraction. 2. Incomplete extraction: The compound may have some water solubility, especially if the aqueous layer is basic. 3. Emulsion formation: Difficult to break emulsions can trap the product. | 1. Maintain neutral pH: Use deionized water for washes and avoid strongly acidic or basic solutions. If an acid or base wash is necessary, use dilute solutions and minimize contact time. 2. Back-extraction: If a basic wash was used, re-acidify the aqueous layer to a neutral pH and back-extract with an organic solvent to recover any dissolved product. 3. Brine wash: Use a saturated sodium chloride solution to help break emulsions and reduce the solubility of the organic product in the aqueous layer. |

| Multiple spots on TLC after workup, including baseline material. | 1. Oxidative degradation: Formation of polar, colored byproducts that may stick to the baseline. 2. Incomplete reaction: Presence of starting materials. 3. Formation of other byproducts: Depending on the synthetic route, other side products may be present. | 1. TLC visualization: Use a combination of UV visualization and a phenol-specific stain (e.g., ferric chloride or p-anisaldehyde) to identify phenolic compounds and potential degradation products.[4][5] Oxidized impurities may appear as colored spots without staining. 2. Purification: Employ flash column chromatography with a minimally polar solvent system to separate the desired product from more polar impurities. Running the column under a slight positive pressure of inert gas can also help prevent on-column oxidation. |

| Product decomposes during solvent evaporation. | Thermal degradation: The compound may be sensitive to heat. | • Use a rotary evaporator at low temperature: Keep the water bath temperature as low as possible (e.g., 30-40 °C) and use a high-vacuum pump to remove the solvent efficiently. • Inert atmosphere: If possible, bleed an inert gas into the rotary evaporator instead of air when bringing the flask back to atmospheric pressure. |

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store 1,3-Dihydroisobenzofuran-5-ol to prevent degradation?

A1: For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal) and protected from light. For short-term storage, a desiccator at room temperature may be sufficient, but an inert atmosphere is always preferred.

Q2: I see a new, more polar spot on my TLC plate after letting my sample sit on the bench for a while. What is it likely to be?

A2: This is a classic sign of oxidative degradation. The more polar spot is likely a quinone or a related oxidized species formed from the reaction of the phenol with atmospheric oxygen.

Q3: Can I use a strong base like sodium hydroxide to extract my product into the aqueous phase?

A3: While the phenolic proton is acidic and will be deprotonated by a strong base, this is generally not recommended for 1,3-Dihydroisobenzofuran-5-ol. The resulting phenoxide may be even more susceptible to oxidation. Furthermore, the stability of the dihydroisobenzofuran ring under strongly basic conditions is not well-established and could be a risk. A mild bicarbonate wash to remove acidic impurities is a safer alternative.

Q4: What are some suitable solvent systems for the purification of 1,3-Dihydroisobenzofuran-5-ol by column chromatography?